1-Trityl-1H-imidazole
Overview
Description
1-Trityl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The trityl group (triphenylmethyl) is attached to the nitrogen atom of the imidazole ring, enhancing its stability and altering its chemical properties. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical reactivity and biological activity .
Mechanism of Action
Target of Action
1-Trityl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trityl-1H-imidazole can be synthesized through various methods. One common approach involves the reaction of imidazole with trityl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. The trityl group is introduced to the nitrogen atom of the imidazole ring, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Trityl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed:
- Oxidation products include imidazole N-oxides and other oxidized derivatives.
- Reduction products are typically reduced imidazole derivatives with altered hydrogenation states.
- Substitution reactions yield various substituted imidazole derivatives depending on the nature of the substituent introduced .
Scientific Research Applications
1-Trityl-1H-imidazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: this compound derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
1-Phenyl-1H-imidazole: Similar to 1-Trityl-1H-imidazole but with a phenyl group instead of a trityl group.
1-Benzyl-1H-imidazole: Contains a benzyl group attached to the nitrogen atom of the imidazole ring.
1-Methyl-1H-imidazole: A simpler derivative with a methyl group.
Uniqueness: this compound is unique due to the presence of the bulky trityl group, which imparts increased stability and alters its chemical reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
IUPAC Name |
1-tritylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZDCTUDQYGYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347130 | |
Record name | 1-Trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15469-97-3 | |
Record name | Dechloroclotrimazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Triphenylmethyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECHLOROCLOTRIMAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35J4FD3HV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-trityl-1H-imidazole a useful building block for synthesizing complex molecules?
A1: this compound serves as a versatile precursor for various imidazole derivatives, particularly those with modifications at the 4-position. The trityl group acts as a protecting group for the imidazole nitrogen, allowing for selective reactions at other positions within the molecule. This is exemplified in the synthesis of side-chain-fluorinated histamines, where this compound undergoes modification at the 4-position via a vinyl group. [] The trityl group can then be removed to yield the desired histamine derivative. This strategy is also employed in the synthesis of atipamezole and its analogs, where this compound-4-carboxaldehyde is utilized as a starting material. []
Q2: How does the use of this compound in the synthesis of atipamezole compare to other methods?
A2: Utilizing this compound-4-carboxaldehyde in the synthesis of atipamezole offers several advantages compared to alternative routes. [] Firstly, the carboxaldehyde starting material is commercially available and more cost-effective than other precursors like tritylated iodides. Secondly, the synthetic route involving this compound-4-carboxaldehyde simplifies the process by combining the trityl group deprotection and reduction steps. This streamlining contributes to the method's overall efficiency and practicality for atipamezole synthesis.
Q3: Can you describe a specific example of how this compound is used to synthesize a biologically relevant molecule?
A3: Researchers employed this compound as a key intermediate in synthesizing β-fluorohistamine and β,β-difluorohistamine. [] They achieved this by first reacting this compound with a vinyl group to form 1-trityl-4-vinyl-1H-imidazole. Subsequent addition of "FBr" led to the formation of fluorinated intermediates. These intermediates underwent further modifications, including azide substitution, reduction, and trityl group removal, ultimately yielding the desired fluorinated histamine derivatives.
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